molecular formula C22H40BClF3N B3037044 (4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium CAS No. 411206-79-6

(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

Cat. No. B3037044
CAS RN: 411206-79-6
M. Wt: 421.8 g/mol
InChI Key: HVZQONCCLXPJGY-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” is a chemical compound with the CAS Number: 411206-79-6 . It has a molecular weight of 421.83 and its IUPAC name is tetrabutylammonium (4-chlorophenyl)trifluoroborate .


Molecular Structure Analysis

The InChI code for “(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” is 1S/C16H36N.C6H4BClF3/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5 (2-4-6)7 (9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 . The InChI key is HVZQONCCLXPJGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” is a solid . Its linear formula is C22H40BClF3N .

Scientific Research Applications

Antitumor Activities

A series of compounds including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones have been synthesized and evaluated for their antitumor activity. Particularly, one compound demonstrated potential and broad-spectrum antitumor activity, exhibiting selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines. This highlights the potential of (4-chlorophenyl)trifluoroboranuide derivatives in cancer treatment research (Al-Suwaidan et al., 2015).

Polyaniline Membranes

Polyaniline (PANI) membranes containing additives like potassium tetrakis(4-chlorophenyl)borate have been studied for their pH sensitivity. These membranes demonstrate unusual pH insensitivity, which could be significant in the development of advanced materials with specific chemical properties (Lindfors et al., 2004).

Photocatalytic Decomposition in Water Treatment

A study involving Fe3O4-Cr2O3 magnetic nanocomposite, used for photocatalytic decomposition of 4-chlorophenol in water, underscores the environmental applications of these compounds. Chlorophenols like 4-chlorophenols are toxic and their removal from water is crucial for environmental safety. This research demonstrates the effectiveness of such nanocomposites in treating water pollutants (Singh et al., 2017).

Detoxification in Groundwater

A bacterium has been identified that uses dichloroethenes and vinyl chloride as part of its energy metabolism, leading to the production of environmentally benign products. This organism could potentially be used for cleaning contaminated subsurface environments and restoring drinking water reservoirs, indicating a potential bioremediation application involving (4-chlorophenyl)trifluoroboranuide-related compounds (He et al., 2003).

Safety and Hazards

The safety information for “(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” includes the following hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

(4-chlorophenyl)-trifluoroboranuide;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZQONCCLXPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

CAS RN

411206-79-6
Record name 1-Butanaminium, N,N,N-tributyl-, (T-4)-(4-chlorophenyl)trifluoroborate(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=411206-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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